1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. It may also work by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on normal cells. Additionally, it has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects on cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several potential future directions for research on 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea. One direction is to further investigate its anticancer properties and explore its potential use in cancer therapy. Another direction is to study its antimicrobial properties and develop new antibiotics based on its structure. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea involves the reaction between 2,5-dimethylfuran-3-carboxylic acid and thiophene-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-hydroxyethyl-N'-phenylurea to form the final product.
Scientific Research Applications
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been shown to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.
properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-6-10(9(2)18-8)11(16)7-14-13(17)15-12-4-3-5-19-12/h3-6,11,16H,7H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFPCFHGICYZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.